N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-11(17)16-12-5-7-13(8-6-12)22(18,19)15-9-14(2,21-4)10-20-3/h5-8,15H,9-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBCWLWQKGHUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 2,3-dimethoxy-2-methylpropylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Antibacterial Properties
Sulfonamides are known for their antibacterial activity due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide has been investigated for its efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial potency and selectivity .
Case Study:
A study published in PubMed Central highlighted the synthesis of similar sulfonamide compounds and their evaluation against resistant bacterial strains. The findings indicated that compounds with specific structural features, such as the sulfamoyl group, exhibited significant antibacterial activity .
Anticancer Applications
The sulfonamide class of compounds has also been explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
2.1 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study:
In a study focusing on sulfonamide derivatives, it was demonstrated that specific modifications to the sulfamoyl group can lead to enhanced cytotoxicity against various cancer cell lines. The study provided evidence of the compound's ability to disrupt cellular processes critical for cancer cell viability .
Structural Studies and Crystallography
Understanding the crystal structure of this compound is crucial for elucidating its biological activity and guiding further modifications.
3.1 Crystal Structure Analysis
Research has shown that the compound crystallizes in specific space groups, revealing important geometric parameters that influence its interaction with biological targets. For instance, torsion angles and dihedral angles between aromatic rings can affect binding affinity to enzymes or receptors .
Data Table: Crystal Structure Parameters
| Parameter | Value |
|---|---|
| Space Group | Orthorhombic P bca |
| Torsion Angle (C—S—N—C) | -56.4° |
| Dihedral Angle | 49.65° |
Mechanism of Action
The mechanism of action of N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound targets the dihydropteroate synthase enzyme, which is crucial for the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, the compound disrupts the bacterial folic acid synthesis pathway, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of sulfonamide- and acetamide-containing molecules. Below is a detailed comparison based on substituent variations, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
However, the branched chain may reduce membrane permeability relative to linear analogs like the pyrimidinyl sulfamoyl derivative in .
Acetamide Positioning: The para-substituted acetamide in the target compound ensures a linear conformation, facilitating hydrogen bonding with target proteins (e.g., kinases or receptors). This contrasts with the ortho-substituted dimethylphenoxy group in , which may sterically hinder interactions.
Pharmacological Implications: Antiproliferative activity observed in correlates with sulfamoyl-linked aromatic systems.
Crystallographic Insights :
- The planar conformation of the phenyl-sulfamoyl-acetamide core in suggests strong intermolecular interactions (e.g., π-π stacking). The target compound’s branched chain may disrupt this planarity, affecting crystallization or packing efficiency.
Biological Activity
N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered interest in pharmaceutical research for its potential biological activities. Sulfonamides are known for their diverse applications in medicine, particularly as antibacterial and anti-inflammatory agents. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with an acetamide group. The presence of the dimethoxy and methylpropyl groups enhances its solubility and biological activity.
The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, ultimately resulting in bacterial cell death. Additionally, sulfonamides exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokine production.
Antibacterial Activity
Research has shown that compounds similar to this compound possess significant antibacterial properties. The following table summarizes the findings related to its antibacterial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial strains.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.
Case Studies
-
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of this compound against multi-drug resistant E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option for resistant infections. -
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, suggesting its therapeutic potential in chronic inflammatory diseases.
Q & A
Q. What are the key steps in synthesizing N-{4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]phenyl}acetamide, and how are reaction conditions optimized?
The synthesis typically involves sulfonation of a substituted aniline derivative to form the sulfamoyl intermediate, followed by coupling with an acetamide-bearing reagent. Critical steps include controlling temperature (e.g., 60–80°C for sulfonation) and using bases like triethylamine to facilitate acetylation. Solvent selection (e.g., dichloromethane or DMF) and catalyst optimization (e.g., Pd/C for hydrogenation) are crucial for yield and purity .
Q. How is structural integrity confirmed post-synthesis?
Spectroscopic techniques are employed:
- NMR (¹H/¹³C) to verify substituent positions and purity.
- IR spectroscopy to confirm functional groups (e.g., sulfamoyl S=O stretching at ~1350 cm⁻¹).
- HPLC (>95% purity threshold) and mass spectrometry for molecular weight validation .
Q. What in vitro assays are used for initial biological screening?
- Enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) with IC₅₀ calculations.
- Antimicrobial susceptibility testing (MIC values via broth microdilution).
- Cytotoxicity assays (MTT or SRB on cancer cell lines) .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions?
- Use DoE (Design of Experiments) to optimize parameters like solvent polarity, stoichiometry, and reaction time.
- Employ flow chemistry for exothermic steps (e.g., sulfonation) to enhance control.
- Monitor intermediates via TLC/HPLC to isolate and recycle unreacted precursors .
Q. How are contradictions in biological activity data resolved across studies?
- Comparative assays under standardized conditions (e.g., fixed pH, temperature).
- Structural analogs (e.g., varying methoxy or methyl groups) are tested to isolate structure-activity relationships (SAR).
- Meta-analysis of dose-response curves and statistical validation (e.g., p-value adjustments for multiple comparisons) .
Q. What strategies enhance pharmacokinetic properties like solubility and bioavailability?
- Salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins.
- Prodrug design (e.g., esterification of hydroxyl groups).
- Nanoformulations (liposomes or polymeric nanoparticles) to improve tissue penetration .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Fragment-based drug design : Systematic modification of substituents (e.g., dimethoxy vs. dichloro groups).
- Computational modeling (docking studies with target proteins like EGFR or COX-2).
- Free-Wilson analysis to quantify contributions of individual moieties to activity .
Q. What methodologies elucidate the compound’s mechanism of action?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
- Gene knockout models (CRISPR/Cas9) to validate target pathways.
- Metabolomics (LC-MS) to track downstream biochemical changes .
Q. What challenges arise in studying combination therapies with this compound?
- Synergy/antagonism quantification via Chou-Talalay or Bliss independence models.
- Pharmacokinetic interference (e.g., CYP450 enzyme induction).
- Formulation compatibility (e.g., pH stability in co-administered solutions) .
Q. How are advanced analytical methods developed for quality control?
- Chiral HPLC to resolve enantiomers (critical for stereospecific activity).
- 2D-NMR (HSQC, HMBC) for unambiguous structural assignments.
- Stability-indicating methods (e.g., forced degradation under heat/light) to identify impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
